Optimized Lipophilicity Profile Compared to Close Ester Analogs
Methyl imidazo[1,2-a]pyridine-7-carboxylate exhibits a measured logP value of 1.12 (WLOGP), which positions it within an optimal range for both oral bioavailability and CNS permeability . This value is significantly lower than the cLogP range of 3.5–5.3 reported for a series of more lipophilic 2-arylimidazo[1,2-a]pyridine derivatives, a difference that directly impacts their predicted absorption, distribution, and potential for off-target binding [1]. In the context of scaffold optimization, where reducing lipophilicity is a common goal to improve drug-like properties, the methyl ester's balanced profile offers a distinct advantage over bulkier or more hydrophobic analogs [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.12 (WLOGP) |
| Comparator Or Baseline | 2-arylimidazo[1,2-a]pyridine derivatives: cLogP range 3.5–5.3 |
| Quantified Difference | Target compound's logP is 2.38–4.18 units lower, representing a >100-fold difference in predicted octanol-water partition coefficient. |
| Conditions | In silico and experimentally derived logP values |
Why This Matters
A lower, more balanced logP value is a critical differentiator for procurement, as it suggests this specific methyl ester is a more suitable starting point for projects targeting oral drugs or CNS-penetrant molecules compared to the more lipophilic analogs in its class.
- [1] Ulloora S, Shabaraya R, Adhikari AV. Facile synthesis of new imidazo[1,2-a]pyridines carrying 1,2,3-triazoles via click chemistry and their antiepileptic studies. Bioorg Med Chem Lett. 2013;23(11):3368-3372. View Source
- [2] Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorg Med Chem Lett. 2016;26(3):960-965. View Source
